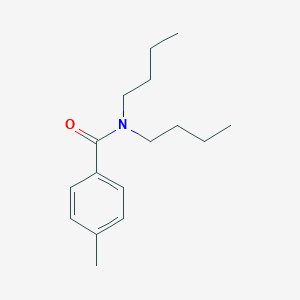

N,N-dibutyl-4-methylbenzamide

Description

N,N-Dibutyl-4-methylbenzamide (CAS: Not explicitly provided) is a benzamide derivative featuring two butyl groups attached to the nitrogen atom and a methyl group at the para position of the benzene ring. It is synthesized via reactions involving FeCl₂, NaI, and PIDA in dry ethyl acetate under argon at 80°C, yielding a light yellow liquid with a 50% reaction efficiency . Characterization by ¹H NMR reveals peaks at δ 2.37 (s, 3H, methyl group) and δ 0.84–1.01 (m, 6H, butyl chains), confirming its structure . The compound’s lipophilicity and steric bulk, imparted by the dibutyl groups, make it suitable for applications requiring nonpolar solvents or specific reactivity in metal-catalyzed transformations.

Properties

CAS No. |

6315-11-3 |

|---|---|

Molecular Formula |

C16H25NO |

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N,N-dibutyl-4-methylbenzamide |

InChI |

InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3 |

InChI Key |

FSLKSAINLFCHGA-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide, N,N-dibutyl-4-methyl- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of high temperatures and specific catalysts to ensure high yield and purity. The use of ultrasonic irradiation and solid acid catalysts, as mentioned above, can be scaled up for industrial production, providing a sustainable and efficient pathway.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of N,N-dibutyl-4-methylbenzylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N,N-dibutyl-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzamide, N,N-dibutyl-4-methyl- involves its interaction with specific molecular targets. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between N,N-dibutyl-4-methylbenzamide and analogous compounds:

*Calculated based on formula C₁₆H₂₅NO.

Key Comparative Findings

Alkyl Group Effects

- N,N-Dibutyl vs. N,N-Dimethyl: The dibutyl groups in this compound enhance lipophilicity and steric hindrance compared to dimethyl analogs like N,N-dimethyl-4-nitrobenzamide . This impacts solubility and reactivity; for instance, the dibutyl derivative requires nonpolar solvents (e.g., ethyl acetate) for synthesis, whereas dimethyl analogs may tolerate more polar environments.

Aromatic Substituent Effects

- 4-Methyl vs. 4-Nitro/Bromo : The electron-donating methyl group in this compound stabilizes the benzene ring through hyperconjugation, contrasting with the electron-withdrawing nitro (e.g., N,N-dimethyl-4-nitrobenzamide ) or bromo (e.g., 4-bromo-N-(2-nitrophenyl)benzamide ) groups. This difference influences reactivity in electrophilic substitutions or catalytic reactions.

Research Implications and Gaps

- Physicochemical Data: Limited data on melting points, solubility, or stability of this compound are available in the provided evidence. Comparative studies with dimethyl or diethyl analogs could clarify structure-property relationships.

- Biological Activity: None of the evidence addresses biological activity. Future work could explore antimicrobial or pharmacological potentials.

- Catalytic Scope : The role of dibutyl groups in enabling or hindering specific catalytic pathways (e.g., cross-coupling) remains underexplored compared to N,O-bidentate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.